molecular formula C9H9N3 B1355537 5-Phenyl-1H-pyrazol-4-amine CAS No. 91857-86-2

5-Phenyl-1H-pyrazol-4-amine

Cat. No. B1355537
CAS RN: 91857-86-2
M. Wt: 159.19 g/mol
InChI Key: YLYPTGYHGCWJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461175B2

Procedure details

A 250 ml round-bottomed flask is charged at RT with 20.5 g of a mixture of the E and Z isomers of 2-[1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]-1H-isoindole-1,3(2H)dione in 75 ml of ethanol. 7.8 ml of hydrazine hydrate are added. The suspension is stirred at RT for 1 h 30 min and then heated to reflux. After 1 h 30 min of heating, a thickening of the mixture may be observed, and it takes on a yellow colour. The suspension is filtered off hot with suction on a frit and the precipitate is washed with ethanol. The filtrate is concentrated under RP. The product is purified by flash chromatography on silica gel (15-40 μm), eluting with DCM and with a DCM/methanol mixture (95/5 by vol.), to give 9.45 g of 5-phenyl-1H-pyrazol-4-amine (brown solid). LC-MS-DAD-ELSD: 163 (+)=(M+H)(+).
[Compound]
Name
mixture
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
2-[1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]-1H-isoindole-1,3(2H)dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[C:4]([N:13]1C(=O)C2C(=CC=CC=2)C1=O)[C:5](=O)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O.[NH2:26]N>C(O)C>[C:6]1([C:5]2[NH:26][N:2]=[CH:3][C:4]=2[NH2:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
mixture
Quantity
20.5 g
Type
reactant
Smiles
Name
2-[1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl]-1H-isoindole-1,3(2H)dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=C(C(C1=CC=CC=C1)=O)N1C(C2=CC=CC=C2C1=O)=O)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred at RT for 1 h 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h 30 min of heating
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension is filtered off hot with suction on a frit
WASH
Type
WASH
Details
the precipitate is washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under RP
CUSTOM
Type
CUSTOM
Details
The product is purified by flash chromatography on silica gel (15-40 μm)
WASH
Type
WASH
Details
eluting with DCM and with a DCM/methanol mixture (95/5 by vol.)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C=NN1)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.